REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O.C(=O)([O-])[O-].[K+].[K+].Br[C:19]1[CH:27]=[CH:26][CH:25]=[C:24]2[C:20]=1[CH:21]=[CH:22][NH:23]2>O1CCOCC1.O.CC1C=CC=CC=1[P](C1C=CC=CC=1C)([Pd](Cl)(Cl)[P](C1=C(C)C=CC=C1)(C1C=CC=CC=1C)C1C=CC=CC=1C)C1C=CC=CC=1C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:19]1[CH:27]=[CH:26][CH:25]=[C:24]2[C:20]=1[CH:21]=[CH:22][NH:23]2 |f:1.2.3,^1:41,52|
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Name
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Quantity
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0.73 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)B(O)O
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Name
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|
Quantity
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1.66 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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0.78 g
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Type
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reactant
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Smiles
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BrC1=C2C=CNC2=CC=C1
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Name
|
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Quantity
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15 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0.16 g
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Type
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catalyst
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Smiles
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CC1=C([P](C2=C(C)C=CC=C2)([Pd]([P](C3=C(C)C=CC=C3)(C4=C(C)C=CC=C4)C(C=CC=C5)=C5C)(Cl)Cl)C6=C(C)C=CC=C6)C=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at ambient temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture is stirred at ambient temperature for 16 hours
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Duration
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16 h
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Type
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WAIT
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Details
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at 60° C. for 18 hours
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Duration
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18 h
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Type
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WAIT
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Details
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finally, at 110° C. for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
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After returning to ambient temperature
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Type
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CONCENTRATION
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Details
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the mixture is concentrated to dryness under reduced pressure
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Type
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ADDITION
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Details
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The residue is taken up in a mixture of 15 ml of a 2N sodium hydroxide solution and 30 ml of ethyl acetate
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Type
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FILTRATION
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Details
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The mixture is filtered through Clarcel®
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Type
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CUSTOM
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Details
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separated
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Type
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CUSTOM
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Details
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The organic phase is separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with 2×30 ml of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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The residue is purified on a 30 g cartridge of 15-40 μm silica, elution
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=CC=C1)C1=C2C=CNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |